N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H20ClN3O3S2 and its molecular weight is 486. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activities
The synthesis of novel heterocyclic compounds derived from N-(5-chloro-2-methoxyphenyl)-2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide has shown promising antimicrobial activities. These compounds have been explored for their potential in combating various microbial infections. For instance, a series of thienopyrimidine linked rhodanine derivatives were synthesized and demonstrated significant antibacterial potency against strains such as E. coli and B. subtilis, showcasing the compound's relevance in developing new antimicrobial agents (Kerru et al., 2019).
Anti-inflammatory and Analgesic Properties
Compounds synthesized from this chemical structure have been investigated for their anti-inflammatory and analgesic properties. Research indicates that derivatives of this compound exhibit significant COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting their potential in the development of new therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).
Anticancer Activities
The exploration of this compound derivatives in cancer research has led to the identification of compounds with potent anticancer activities. Certain synthesized thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives have shown marked growth inhibition against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells, suggesting their potential as anticancer agents (Hafez & El-Gazzar, 2017).
Neuroprotective Effects
Research into the central nervous system (CNS) depressant activity of derivatives has opened new avenues in the study of neuroprotective agents. Synthesized compounds from this compound have been evaluated for their potential to act as central nervous system depressants, offering insights into their application in treating neurological disorders (Manjunath et al., 1997).
Pharmacokinetics and Drug Disposition
Understanding the pharmacokinetics and disposition of derivatives of this compound is crucial for their development as therapeutic agents. Studies have focused on their metabolic stability, bioavailability, and clearance mechanisms, providing valuable information for optimizing their pharmacological profiles and ensuring their safety and efficacy in clinical applications (Dong et al., 2016).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[4-oxo-3-(2-phenylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClN3O3S2/c1-30-19-8-7-16(24)13-18(19)25-20(28)14-32-23-26-17-10-12-31-21(17)22(29)27(23)11-9-15-5-3-2-4-6-15/h2-8,10,12-13H,9,11,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QINXVNPXAKZMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC3=C(C(=O)N2CCC4=CC=CC=C4)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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